1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone
Description
The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone is a substituted ethanone featuring a hydroxy-3,5-dimethylphenyl moiety and a 4-methoxyphenylsulfanyl group. This structure combines electron-donating (methyl, methoxy) and electron-withdrawing (sulfanyl) groups, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3S/c1-11-8-13(9-12(2)17(11)19)16(18)10-21-15-6-4-14(20-3)5-7-15/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXYXYLJZWQHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166089 | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339100-50-4 | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339100-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl and 4-methoxyphenyl compounds.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
The compound is structurally related to derivatives with variations in the sulfur oxidation state, aromatic substituents, and functional groups. Below is a detailed comparison:
Structural and Functional Group Variations
Sulfur Oxidation State
- Target Compound : Contains a sulfanyl (thioether, S–) group. This group is less oxidized, imparting moderate electron-withdrawing effects and higher lipophilicity compared to sulfonyl/sulfinyl analogs .
- Sulfonyl Analogs: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone (C₁₇H₁₈O₄S, MW 318.39): Features a sulfonyl (SO₂) group, which is strongly electron-withdrawing and polar . 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)-1-ethanone (C₁₆H₁₆O₄S, MW 304.36): Simpler structure with a phenylsulfonyl group, reducing steric bulk .
- Sulfinyl Analogs: 2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone (C₁₆H₁₅FO₃S, MW 306.35): Sulfinyl (SO) group offers intermediate polarity and oxidative instability .
Aromatic Substituents
- Electron-Donating Groups: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-polar methyl or halogen substituents .
- Halogenated Derivatives: 2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone (C₁₆H₁₄FO₄S, MW 337.35): Fluorine increases electronegativity and metabolic stability .
- Trifluoromethyl Derivatives: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone (C₁₇H₁₅F₃O₃S, MW 368.36): CF₃ group significantly boosts lipophilicity and resistance to enzymatic degradation .
Physicochemical Properties
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanone is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHOS
- Molecular Weight : 305.40 g/mol
Structural Features
The compound contains:
- A hydroxy group (-OH) at the para position of a dimethyl-substituted phenyl ring.
- A methoxy group (-OCH) on another phenyl ring.
- A thioether linkage (-S-) connecting the two aromatic systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups can enhance the electron-donating ability, contributing to free radical scavenging activity. Studies have shown that related phenolic compounds can reduce oxidative stress in cellular models, suggesting that this compound may possess similar properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar frameworks. For instance, research has demonstrated that thioether-containing compounds can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of critical signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of various derivatives based on thioether structures against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.2 |
| Compound B | MCF-7 | 12.8 |
| Compound C | A549 | 10.5 |
These findings suggest that structural modifications significantly influence biological activity, with certain substitutions enhancing potency.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The thioether linkage may enhance membrane permeability, allowing for greater interaction with microbial targets. Preliminary studies indicate that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways, leading to programmed cell death in cancer cells.
- Membrane Disruption : The thioether moiety may disrupt microbial membranes, leading to cell lysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
